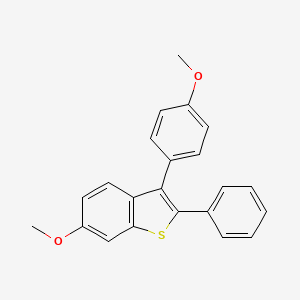
6-Methoxy-3-(4-methoxyphenyl)-2-phenyl-1-benzothiophene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Methoxy-3-(4-methoxyphenyl)-2-phenyl-1-benzothiophene is a complex organic compound that belongs to the class of benzothiophenes Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring This particular compound is characterized by the presence of methoxy groups at the 6 and 4 positions, a phenyl group at the 2 position, and another phenyl group at the 3 position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxy-3-(4-methoxyphenyl)-2-phenyl-1-benzothiophene typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the formation of a key intermediate through a Friedel-Crafts acylation, followed by cyclization using a suitable catalyst. The reaction conditions often involve the use of solvents like dichloromethane or toluene, and catalysts such as aluminum chloride or boron trifluoride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-throughput screening methods to identify the most efficient catalysts and reaction conditions is also common in industrial settings.
化学反応の分析
Types of Reactions
6-Methoxy-3-(4-methoxyphenyl)-2-phenyl-1-benzothiophene can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives. Substitution reactions can introduce halogens or other functional groups onto the phenyl rings.
科学的研究の応用
6-Methoxy-3-(4-methoxyphenyl)-2-phenyl-1-benzothiophene has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential antitumor properties and ability to inhibit cell growth in various cancer cell lines.
Materials Science: The compound’s unique structure makes it a candidate for use in organic semiconductors and other advanced materials.
Biology: Its interactions with biological molecules are studied to understand its mechanism of action and potential therapeutic uses.
作用機序
The mechanism by which 6-Methoxy-3-(4-methoxyphenyl)-2-phenyl-1-benzothiophene exerts its effects involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors involved in cell proliferation. The exact pathways can vary depending on the specific application, but often involve modulation of signaling pathways related to cell growth and apoptosis.
類似化合物との比較
Similar Compounds
6-Hydroxy-7-methoxy-3-(4-methoxyphenyl)-2H-chromen-2-one: Similar in structure but contains a chromenone ring instead of a benzothiophene ring.
7-Hydroxy-6-methoxy-3-(4-methoxyphenyl)-2H-chromen-2-one: Another chromenone derivative with similar functional groups.
Uniqueness
6-Methoxy-3-(4-methoxyphenyl)-2-phenyl-1-benzothiophene is unique due to its benzothiophene core, which imparts distinct electronic and steric properties. This uniqueness makes it valuable in applications where specific interactions with biological targets or materials properties are required.
特性
CAS番号 |
89703-85-5 |
|---|---|
分子式 |
C22H18O2S |
分子量 |
346.4 g/mol |
IUPAC名 |
6-methoxy-3-(4-methoxyphenyl)-2-phenyl-1-benzothiophene |
InChI |
InChI=1S/C22H18O2S/c1-23-17-10-8-15(9-11-17)21-19-13-12-18(24-2)14-20(19)25-22(21)16-6-4-3-5-7-16/h3-14H,1-2H3 |
InChIキー |
NCFNGFQXWYIISF-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)C2=C(SC3=C2C=CC(=C3)OC)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


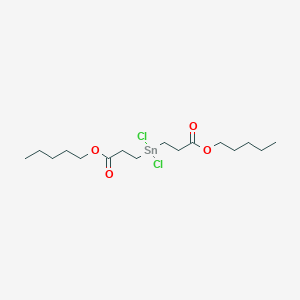
![(1-{[(4-Nitrophenyl)methoxy]carbonyl}piperidin-4-yl)acetic acid](/img/structure/B14406166.png)
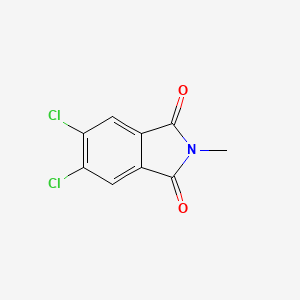
![N-Butyl-N'-(2,4-dimethylphenyl)-N-[2-(3-fluorophenyl)ethyl]urea](/img/structure/B14406175.png)
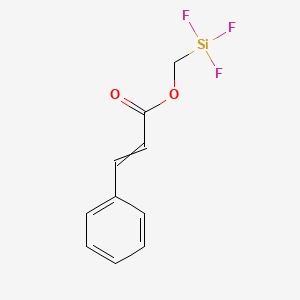

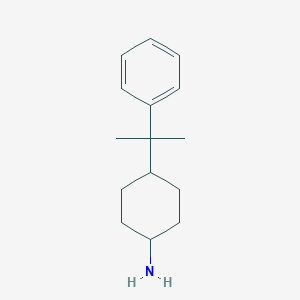

![N-(4-{[5-(1H-Imidazol-1-yl)pentyl]oxy}phenyl)-2-methylpropanamide](/img/structure/B14406198.png)
![benzoic acid;[(2R,4S)-2-pentyl-1,3-dithiolan-4-yl]methanol](/img/structure/B14406208.png)
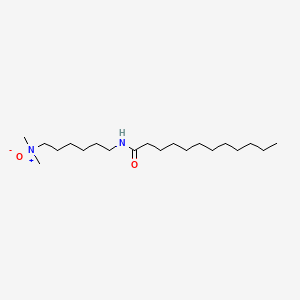
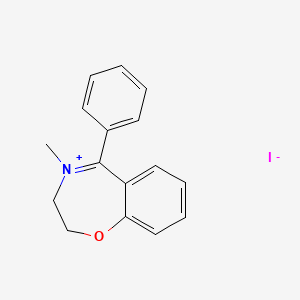

![3-Chloro-4-[4-(2-chloro-1,1,2-trifluoroethoxy)phenoxy]aniline](/img/structure/B14406234.png)
